Phenol, 2,4(or 2,6)-di-sec-pentyl-

Description

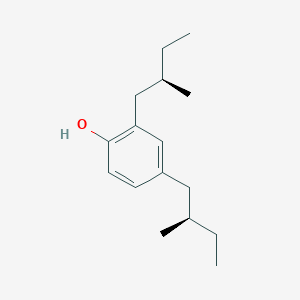

The compound "Phenol, 2,4(or 2,6)-di-sec-pentyl-" is a phenolic derivative with two branched sec-pentyl groups substituted at either the 2,4- or 2,6-positions of the aromatic ring. Substitution patterns significantly influence physicochemical reactivity, biological activity, and industrial applications .

Properties

CAS No. |

71902-27-7 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

2,4-bis[(2R)-2-methylbutyl]phenol |

InChI |

InChI=1S/C16H26O/c1-5-12(3)9-14-7-8-16(17)15(11-14)10-13(4)6-2/h7-8,11-13,17H,5-6,9-10H2,1-4H3/t12-,13-/m1/s1 |

InChI Key |

BJTHFTODFZWOAG-CHWSQXEVSA-N |

Isomeric SMILES |

CC[C@@H](C)CC1=CC(=C(C=C1)O)C[C@H](C)CC |

Canonical SMILES |

CCC(C)CC1=CC(=C(C=C1)O)CC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,4(or 2,6)-di-sec-pentyl- can be synthesized through several methods:

Fries Rearrangement: This involves the rearrangement of phenolic esters under acidic conditions to yield the desired phenol.

Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to produce phenols.

Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of esters or ethers to yield phenols.

Reduction of Quinones: Quinones can be reduced to phenols using appropriate reducing agents.

Industrial Production Methods

Industrial production of phenolic compounds often involves the Hock Process , which includes the oxidation of cumene to produce phenol and acetone .

Chemical Reactions Analysis

Phenol, 2,4(or 2,6)-di-sec-pentyl- undergoes various chemical reactions:

Scientific Research Applications

Phenol, 2,4(or 2,6)-di-sec-pentyl- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Reactivity in Electrophilic Substitution Reactions

The position and nature of substituents critically affect phenolic reactivity. For example:

- Chlorination Rates: Evidence from chlorination kinetics of di-substituted phenols (Table 1) reveals that 2,6-dichlorophenol exhibits a higher rate constant (0.630) compared to 2,4-dichlorophenol (0.455), attributed to steric and electronic effects .

- Steric Effects: Branched substituents like sec-pentyl groups would likely reduce reactivity in electrophilic substitution due to steric hindrance, analogous to bulky groups in 2,4,6-trichlorophenol (rate constant: 0.190), which reacts slower than less hindered isomers .

Table 1: Chlorination Rate Constants of Substituted Phenols

| Compound | Rate Constant (k, L/mol·s) |

|---|---|

| 2,4-Dichlorophenol | 0.455 |

| 2,6-Dichlorophenol | 0.630 |

| 2,4,6-Trichlorophenol | 0.190 |

Physicochemical Properties

- Spectral Data: Methyl and sec-pentyl groups would produce distinct NMR and IR signatures. For instance, methyl groups in 2,4-dimethylphenol result in characteristic splitting patterns, whereas branched sec-pentyl groups would show complex multiplet signals due to neighboring protons .

- Purity and Stability: Certified reference materials for dimethylphenols (e.g., 2,4-dimethylphenol at 97.7% purity) demonstrate rigorous quality control protocols, which would apply to sec-pentyl analogs for industrial use .

Table 2: Analytical Data for Dimethylphenols (Certified Reference Material)

| Compound | Purity (%) | Uncertainty (±) |

|---|---|---|

| 2,4-Dimethylphenol | 97.7 | 0.07478 |

| 2,5-Dimethylphenol | 99.8 | 0.0201 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.